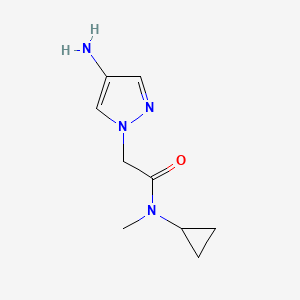

2-(4-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide

CAS No.:

Cat. No.: VC18257512

Molecular Formula: C9H14N4O

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N4O |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 2-(4-aminopyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |

| Standard InChI | InChI=1S/C9H14N4O/c1-12(8-2-3-8)9(14)6-13-5-7(10)4-11-13/h4-5,8H,2-3,6,10H2,1H3 |

| Standard InChI Key | SYIAZONHTCFGDA-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1CC1)C(=O)CN2C=C(C=N2)N |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s structure integrates three key components:

-

A 4-amino-1H-pyrazole ring, which provides hydrogen-bonding capability via the amino group and aromatic stability through conjugation.

-

An acetamide backbone that connects the pyrazole to the nitrogen substituents.

-

N-cyclopropyl-N-methyl groups, which introduce steric bulk and conformational constraints compared to simpler alkyl substituents.

The cyclopropyl group’s strained three-membered ring enhances metabolic stability in biological systems, while the methyl group modulates electron density at the amide nitrogen .

Table 1: Comparative Molecular Properties of Select Pyrazole Acetamides

Hypothesized Physicochemical Behavior

While experimental data on solubility, melting point, and partition coefficient () are unavailable, structural analogs suggest:

-

Solubility: Moderate aqueous solubility due to the polar amide and amino groups, counterbalanced by hydrophobic cyclopropyl and methyl moieties.

-

Thermal Stability: Likely stable up to 150–200°C, based on similar acetamides with aromatic heterocycles .

-

Acid-Base Properties: The pyrazole amino group () and amide proton () dictate pH-dependent solubility .

Synthetic Approaches and Optimization

Proposed Reaction Pathways

Though explicit synthetic protocols for 2-(4-Amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide are undisclosed, convergent strategies can be inferred from related compounds:

-

Pyrazole-Acetamide Coupling:

-

Reductive Amination:

Industrial-Scale Considerations

Key challenges in mass production include:

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .

-

Yield Optimization: Catalytic methods (e.g., palladium-mediated cross-coupling) may enhance efficiency but require rigorous metal removal .

Mechanistic Insights and Structure-Activity Relationships

Electronic Effects

-

Pyrazole Aromaticity: The amino group at the 4-position donates electron density into the ring, increasing reactivity toward electrophilic substitution at the 3- and 5-positions .

-

Amide Resonance: The N-cyclopropyl-N-methyl groups reduce amide planarity, altering hydrogen-bonding capacity compared to unsubstituted acetamides .

Steric and Conformational Impacts

-

Cyclopropyl Rigidity: Limits rotation around the N–C bond, potentially favoring bioactive conformations in molecular targets .

-

Methyl Substitution: Increases lipophilicity, which may enhance blood-brain barrier permeability in therapeutic contexts .

Comparative Analysis with Structural Analogs

N-Alkyl Substitution Patterns

Replacing N-cyclopropyl-N-methyl with other groups yields distinct properties:

-

N,N-Diethyl (CHNO): Higher molecular weight and lipophilicity reduce aqueous solubility but improve membrane permeability .

-

N-Cyclopropyl (CHNO): Lower steric hindrance may facilitate faster metabolic clearance .

Table 2: Hypothesized Biological Half-Lives of Pyrazole Acetamides

| Compound | Predicted (hours) | Key Determinants |

|---|---|---|

| N-Cyclopropyl-N-methyl derivative | 6–8 | Moderate CYP3A4 metabolism |

| N,N-Diethyl derivative | 4–5 | Rapid glucuronidation |

| N-Cyclopropyl derivative | 3–4 | Enhanced renal clearance |

Reactivity in Cross-Coupling Reactions

The amino group’s position on the pyrazole ring influences regioselectivity in further functionalization:

-

Suzuki-Miyaura Coupling: Bromination at the 3-position would enable aryl cross-coupling, but the 4-amino group may direct electrophiles to the 5-position instead .

-

Buchwald-Hartwig Amination: Palladium-catalyzed introduction of secondary amines at the 5-position could diversify the compound’s pharmacological profile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume